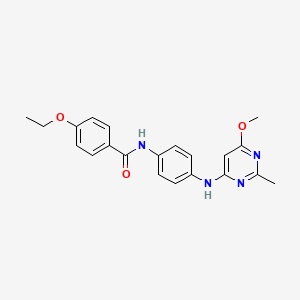

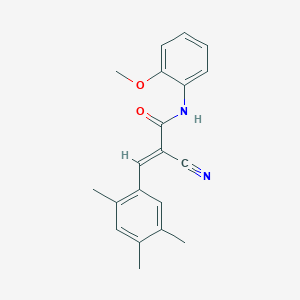

![molecular formula C16H17N5O2S2 B2553460 3-(1-(2,4-二甲基噻唑-5-羰基)哌啶-4-基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮 CAS No. 2034426-86-1](/img/structure/B2553460.png)

3-(1-(2,4-二甲基噻唑-5-羰基)哌啶-4-基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazine derivatives has been a subject of interest due to their wide range of applications in various fields such as medicine and agriculture. In the study of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, a series of compounds were synthesized and characterized by IR, 1H NMR, LC–MS mass, and C, H, N analyses. These compounds demonstrated significant biological activity against a variety of microorganisms, indicating their potential as antimicrobial agents . Another research presented a one-pot, three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines using microwave irradiation, which is a novel approach to synthesize triazine derivatives efficiently . This method leverages the advantages of microwave irradiation, such as reduced reaction times and improved yields.

Molecular Structure Analysis

The molecular structure of triazine derivatives is crucial for understanding their chemical behavior and potential applications. In one study, two new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties were synthesized. The molecular structures were investigated using X-ray crystallography, Hirshfeld, and DFT calculations. The intermolecular interactions, which are essential for the molecular packing, were analyzed and found to be dominated by H...H, N...H, and H...C contacts. The electronic properties and NMR chemical shifts were also predicted using DFT calculations, showing good correlation with experimental data . These findings provide valuable insights into the molecular characteristics of triazine derivatives, which can be used to guide the design of new compounds with desired properties.

Chemical Reactions Analysis

The reactivity of triazine derivatives with other chemical species is an important aspect of their chemical analysis. An anomalous one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 6-unsubstituted 2,4-diamino-s-triazines was observed when reacted with secondary amines. This reaction yielded triazine derivatives with different amino groups at the 2 and 4 positions selectively, depending on the mixture of amines used . This highlights the potential for diverse chemical reactions involving triazine derivatives, which can lead to a wide range of structurally varied compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The polar nature of the compounds, as indicated by their dipole moments, suggests their potential solubility in polar solvents, which is important for their application in biological systems. The antimicrobial activity screening of the synthesized compounds revealed that they possess significant biological activity, which could be attributed to their chemical structure and the presence of specific functional groups that interact with microbial cells . The molecular structure investigations, including the analysis of intermolecular interactions and electronic properties, provide a comprehensive understanding of how these properties may influence the behavior of triazine derivatives in various environments .

科学研究应用

抗菌和抗真菌应用

研究表明,噻唑烷酮和三嗪类的衍生物表现出显着的抗菌和抗真菌活性。这些活性针对多种细菌和真菌菌株进行评估,证明了这些化合物在开发新抗生素和抗真菌剂方面的潜力。例如,由含有三嗪结构的关键中间体合成的化合物已被测试并发现对金黄色葡萄球菌、大肠杆菌和白色念珠菌和黑曲霉等真菌有效(Patel, Patel, Kumari, & Patel, 2012), (Patel, Kumari, & Patel, 2012)。

抗癌活性

一些基于噻唑和三嗪骨架的合成化合物已被评估其抗癌特性,显示出对各种癌细胞系的潜在疗效。这表明基于这些化学结构开发用于癌症治疗的新型治疗剂的可能性(Turov, 2020)。

缓蚀

所讨论化合物的衍生物也已对其缓蚀效果进行了研究。这些研究表明,某些苯并噻唑衍生物在酸性环境中对钢表现出优异的缓蚀性能,表明这些化合物在工业应用中具有防止腐蚀的潜力(Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016)。

属性

IUPAC Name |

3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S2/c1-9-13(25-10(2)17-9)15(22)20-6-3-11(4-7-20)21-16(23)14-12(18-19-21)5-8-24-14/h5,8,11H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYIFIASQSFJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

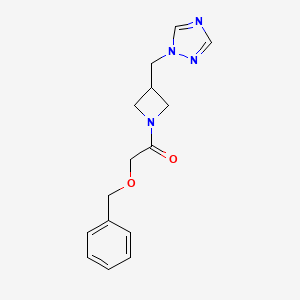

![methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2553379.png)

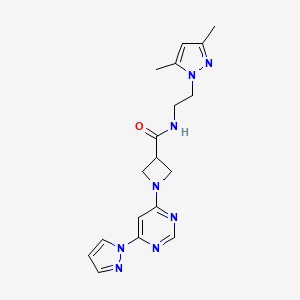

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2553383.png)

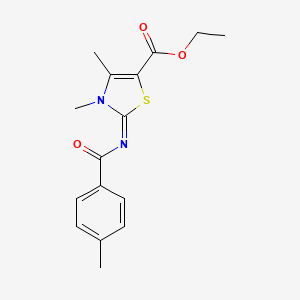

![2-methyl-3-(4-nitrophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553384.png)

![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)

![1-(3-methylbutyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2553388.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2553390.png)

![N-(3-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2553391.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2553397.png)